

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Propylheptanol

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Compound of Interest

Compound Name: 2-Propylheptanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for **2-propylheptanol** ($C_{10}H_{22}O$). The information is compiled for professionals in research, scientific, and drug development fields, offering a centralized resource for this branched-chain oxo alcohol. This document presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes a key industrial production pathway.

Core Thermochemical Data

Thermochemical data is crucial for understanding the energy changes associated with chemical reactions and phase transitions. The following tables summarize key thermochemical and physical properties of **2-propylheptanol**. It is important to note that much of the publicly available thermochemical data for this compound is derived from computational models, such as the Joback method, and experimental values are not widely published.

General Properties	
Molecular Formula	C ₁₀ H ₂₂ O
Molecular Weight	158.28 g/mol
CAS Number	10042-59-8
Appearance	Colorless liquid
Boiling Point	215 °C (488 K) [1]
Density	0.827 g/cm ³

Thermochemical Data (Calculated Values)		
Property	Value	Unit
Enthalpy of Formation (gas, $\Delta_f H^\circ_{\text{gas}}$)	-407.24 [2]	kJ/mol
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-105.94 [2]	kJ/mol
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	22.22 [2]	kJ/mol
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	54.14 [2]	kJ/mol

Note: The thermochemical data presented above are calculated properties and should be used as estimates in the absence of experimentally determined values.

Experimental Protocols: Determination of Enthalpy of Combustion for Alcohols

While specific experimental data for the enthalpy of combustion of **2-propylheptanol** is not readily available in the public domain, a general and widely accepted methodology for determining this value for alcohols involves calorimetry. The following protocol outlines the fundamental steps for such an experiment.

Objective: To determine the enthalpy of combustion of a liquid alcohol, such as **2-propylheptanol**, by measuring the heat released during its complete combustion.

Apparatus:

- Calorimeter (e.g., a simple copper can or a more sophisticated bomb calorimeter)
- Spirit burner
- Thermometer (accurate to 0.1 °C)
- Graduated cylinder or beaker
- Electronic balance (accurate to 0.01 g)
- Stirrer
- Draught shield

Procedure:

- Preparation: A known volume (and therefore mass) of water is added to the calorimeter. The initial temperature of the water is recorded.
- Mass of Fuel: The spirit burner containing the alcohol is weighed to determine its initial mass.
- Combustion: The spirit burner is placed under the calorimeter, and the wick is ignited. The alcohol is allowed to burn for a set period, ensuring the heat is transferred to the water. The water is stirred continuously to ensure uniform temperature distribution.
- Temperature Measurement: After a noticeable increase in water temperature (e.g., 20-30 °C), the flame is extinguished, and the final, highest temperature of the water is recorded.
- Final Mass of Fuel: The spirit burner is immediately reweighed to determine the mass of alcohol consumed during the experiment.

Calculations:

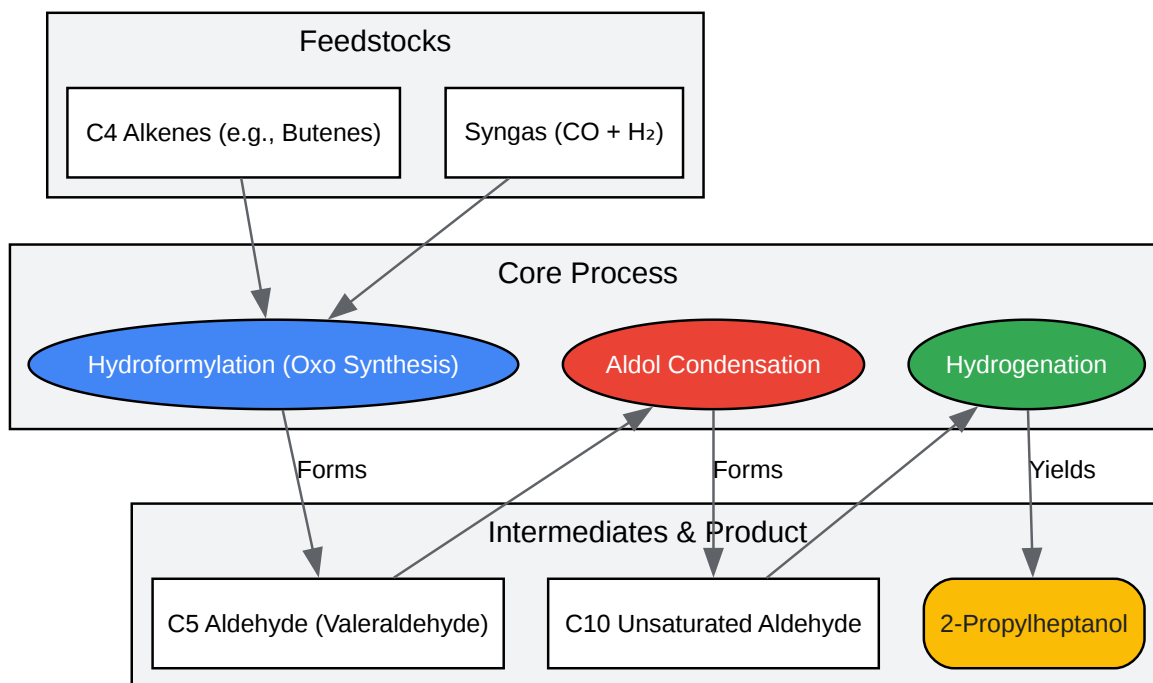
- Heat Absorbed by Water (q):
 - $q = m \times c \times \Delta T$
 - Where:
 - m = mass of water (in g)
 - c = specific heat capacity of water (4.184 J/g°C)
 - ΔT = change in temperature of the water (°C)
- Moles of Alcohol Burned (n):
 - $n = \text{mass of alcohol burned (in g)} / \text{molar mass of alcohol (in g/mol)}$
- Enthalpy of Combustion (ΔH_c):
 - $\Delta H_c = -q / n$
 - The value is typically expressed in kJ/mol and is negative, indicating an exothermic reaction.

Considerations and Sources of Error:

- Incomplete Combustion: Insufficient oxygen supply can lead to the formation of carbon monoxide and soot, resulting in a lower measured enthalpy value.
- Heat Loss: A significant source of error is heat loss to the surroundings. Using a draught shield and an insulated calorimeter can minimize this.
- Heat Absorption by Apparatus: The calorimeter itself will absorb some heat. For more accurate results, the heat capacity of the calorimeter should be determined and included in the calculations.

Industrial Production Pathway

2-Propylheptanol is commercially produced through the oxo process, also known as hydroformylation. This process involves the reaction of alkenes with syngas (a mixture of carbon monoxide and hydrogen).



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Caption: Industrial synthesis of **2-Propylheptanol** via the oxo process.

This guide serves as a foundational resource for professionals requiring thermochemical data and related information on **2-propylheptanol**. For highly sensitive applications, it is recommended to seek out experimentally determined values or conduct dedicated calorimetric studies.

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References

- 1. 2-Propylheptanol - Wikipedia [en.wikipedia.org]
- 2. 1-Heptanol, 2-propyl- (CAS 10042-59-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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